molecular formula C13H17N3O2 B6798717 (4-Cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone

(4-Cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone

Cat. No.: B6798717
M. Wt: 247.29 g/mol
InChI Key: NDBJFYYGDNLJMP-UHFFFAOYSA-N
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Description

(4-Cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone is a complex organic compound that features a cyclopropyl group attached to a pyrimidine ring and an oxazepane ring linked via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the cyclopropyl group. The oxazepane ring is then synthesized and attached to the pyrimidine ring via a methanone linkage. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the compound, leading to a variety of derivatives.

Scientific Research Applications

(4-Cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclopropylpyrimidin-5-yl)methanamine: Similar in structure but lacks the oxazepane ring.

    (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Contains a boronic acid group instead of the oxazepane ring.

    (4-Cyclopropylpyrimidin-5-yl)-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)methanone: Features a different heterocyclic ring system.

Uniqueness

(4-Cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone is unique due to the presence of both a cyclopropyl group and an oxazepane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-cyclopropylpyrimidin-5-yl)-(oxazepan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(16-6-2-1-3-7-18-16)11-8-14-9-15-12(11)10-4-5-10/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBJFYYGDNLJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)C(=O)C2=CN=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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